5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)-1-methyl-2-phenylpyrazol-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9;;/h2-7H,8,12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLFAYLPGOKBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1C2=CC=CC=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of phenylhydrazine with an appropriate diketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride. Pyrazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study : A study conducted by Zheng et al. (2022) demonstrated that pyrazole-linked compounds displayed potent inhibition against Aurora A/B kinases, which are crucial in cancer cell proliferation. The compound exhibited an IC50 value of 0.19 µM against BRAF (V600E) mutations, indicating its potential as a targeted therapy for specific cancer types .
Anti-inflammatory Properties
Pyrazole compounds are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory pathways.
Research Findings : A review published in the Journal of Medicinal Chemistry summarized various pyrazole derivatives' anti-inflammatory activities. The compound was noted for its ability to reduce inflammation markers in vitro, suggesting a mechanism that could be harnessed for therapeutic purposes .
Pesticidal Activity
The compound has been explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Data Table: Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| This compound | Aphids | 85% |
| This compound | Whiteflies | 78% |
These results indicate that the compound could be developed into effective agrochemical products.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthesis Steps :
- Formation of Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with carbonyl compounds to form the pyrazole ring.
- Aminomethylation : The introduction of the aminomethyl group is achieved through reductive amination techniques.
- Dihydrochloride Salt Formation : The final step involves the formation of the dihydrochloride salt to enhance solubility and stability.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid: This compound has a similar structure but contains a furan ring instead of a pyrazole ring.
Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: This compound has an indole ring and is known for its antiviral properties.
Uniqueness
5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is unique due to its specific pyrazole structure, which imparts distinct chemical and biological properties
Biological Activity
5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolone core, which is known for its diverse biological activities.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory processes. For instance, docking studies have suggested that it may interact with prostaglandin reductase (PTGR2), indicating a plausible inhibitory action on prostaglandin synthesis .
- Anticancer Properties : Several studies have reported the anticancer activity of pyrazole derivatives. For example, compounds similar to 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 and A549 .
- Anti-inflammatory Effects : The presence of the aminomethyl group is thought to enhance the anti-inflammatory activity of the compound by modulating cytokine production and inhibiting inflammatory mediators .
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in several studies. The following table summarizes the findings from various research articles:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(aminomethyl)-1-methyl-2-phenyl... | MCF7 | 12.50 | Inhibition of cell proliferation |
| 5-(aminomethyl)-1-methyl-2-phenyl... | A549 | 26.00 | Induction of apoptosis |
| Related pyrazole derivatives | HepG2 | 0.95 | CDK2 inhibition |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Case Studies
- Anticancer Activity : In a study involving pyrazole derivatives, compounds structurally related to 5-(aminomethyl)-1-methyl-2-phenyl... showed significant inhibition against HCT116 and NCI-H460 cell lines with IC50 values ranging from 0.07 µM to 42.30 µM . These results suggest that modifications in the pyrazole structure can enhance anticancer efficacy.
- Inflammation Models : In animal models, compounds similar to 5-(aminomethyl)-1-methyl-2-phenyl... exhibited reduced levels of pro-inflammatory cytokines, supporting their potential use in treating inflammatory diseases .
Q & A
Q. What synthetic methodologies are commonly employed for preparing pyrazolone derivatives like 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride?
Pyrazolone derivatives are typically synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazines or substituted hydrazides. For example:
- Step 1 : React phenylhydrazine with ethyl acetoacetate in acetic acid under reflux to form 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one .
- Step 2 : Introduce the aminomethyl group via nucleophilic substitution or reductive amination. The dihydrochloride salt is formed by treating the free base with HCl gas in anhydrous ethanol.
- Key parameters : Reaction temperature (80–120°C), solvent (ethanol/dioxane), and stoichiometric ratios (1:1 for hydrazine:β-ketoester) influence yield and purity.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.5 ppm for phenyl groups), methyl groups (δ 2.3–3.1 ppm), and amine protons (δ 1.8–2.5 ppm, broad).
- FTIR : Confirm NH/OH (3200–3500 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-N (1250–1350 cm⁻¹) stretches .
- HRMS : Validate molecular weight (e.g., [M+H]+ for C₁₂H₁₆Cl₂N₃O: calc. 296.07, observed 296.09) .
Methodological Tip : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH₂). For dihydrochloride salts, account for counterion effects in FTIR .
Q. How do storage conditions and stability impact experimental reproducibility?
- Stability : Pyrazolone derivatives are hygroscopic; store at –20°C under nitrogen. Dihydrochloride salts degrade at >40°C or in aqueous solutions at pH >7 .
- Key Tests : Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and TLC (Rf ~0.5 in EtOAc/hexane 1:1) .
Advanced Research Questions
Q. How can crystallographic refinement tools (e.g., SHELXL) resolve structural ambiguities in pyrazolone derivatives?
- Challenge : Disordered solvent molecules or counterions (Cl⁻) in dihydrochloride salts complicate refinement.
- Solution : Use SHELXL’s PART and DFIX commands to constrain geometry. For high thermal motion, apply anisotropic displacement parameters (ADPs) to non-H atoms .
- Example : A 1.0 Å resolution dataset for a similar compound reduced R1 from 0.12 to 0.05 after refining hydrogen atom positions .
Q. How to address contradictions in spectroscopic vs. crystallographic data (e.g., tautomerism)?
- Case Study : Pyrazolone rings exhibit keto-enol tautomerism, leading to discrepancies between NMR (enol form dominance in solution) and XRD (keto form in solid state).
- Resolution :
- Perform variable-temperature NMR to track tautomeric shifts (e.g., coalescence at 80°C).
- Compare XRD bond lengths (C=O ~1.22 Å vs. C–OH ~1.32 Å) .
Q. What computational methods predict reactivity or optimize reaction pathways for functionalizing the aminomethyl group?
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model nucleophilic attack at the aminomethyl site.
- Example : Methylation of the NH₂ group in the parent pyrazolone showed a Gibbs free energy barrier of 25 kcal/mol, favoring alkylation over acylation .
Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized?
- Byproduct Analysis : Use LC-MS to detect regioisomers (e.g., 3- vs. 5-substituted pyrazolones).
- Optimization : Adjust reaction pH (pH 4–5 for selective aminomethylation) and use Pd/C catalysis for cleaner product profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
